(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
描述
属性
IUPAC Name |
(2Z)-7-methyl-3-oxo-N,5-diphenyl-2-[[4-(trifluoromethyl)phenyl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F3N3O2S/c1-17-23(25(35)33-21-10-6-3-7-11-21)24(19-8-4-2-5-9-19)34-26(36)22(37-27(34)32-17)16-18-12-14-20(15-13-18)28(29,30)31/h2-16,24H,1H3,(H,33,35)/b22-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJUDSXBNUKWFK-JWGURIENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)C(F)(F)F)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this specific compound.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine scaffold characterized by the following structural components:
- A methyl group at position 7
- A carbonyl group contributing to its reactivity
- A diphenyl substitution enhancing lipophilicity
- A trifluoromethyl group that may influence biological interactions
The molecular formula and weight are critical for understanding its pharmacokinetic properties. The presence of functional groups such as carbonyl and trifluoromethyl suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidines exhibit moderate antimicrobial activity. In a study assessing various derivatives, compounds similar to (Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrated promising results against bacterial strains. The structure–activity relationship (SAR) revealed that modifications in the thiazole and pyrimidine rings significantly influenced antimicrobial potency .
Anti-inflammatory Effects
Thiazolo[3,2-a]pyrimidines have been investigated for their anti-inflammatory properties. Compounds within this class have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways. For instance, certain derivatives exhibited IC50 values indicating significant inhibition against COX-II . The structural modifications in (Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide could enhance its anti-inflammatory potential.
Anticancer Activity
The anticancer potential of thiazolo[3,2-a]pyrimidines has been a focal point in recent studies. Research shows that these compounds can act as topoisomerase II inhibitors, disrupting cell cycle progression and inducing apoptosis in cancer cells . For instance, specific derivatives have demonstrated IC50 values significantly lower than established chemotherapeutics like doxorubicin. The molecular docking studies suggest that (Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide may interact favorably with the active sites of target proteins involved in cancer progression .
Study 1: Antimicrobial Evaluation
A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and screened for antimicrobial activity against various pathogens. The study found that modifications at specific positions significantly enhanced activity compared to standard antibiotics. Notably, compounds with higher lipophilicity showed improved membrane permeability and antimicrobial efficacy .
Study 2: COX Inhibition and Anti-inflammatory Assessment
In a comparative study of COX inhibitors, several thiazolo[3,2-a]pyrimidine derivatives were evaluated for their selectivity towards COX-II. The results indicated that compounds with specific substitutions exhibited greater selectivity and potency than traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This points to the potential therapeutic applications of (Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide in treating inflammatory diseases.
Study 3: Anticancer Mechanism Investigation
A recent study focused on the anticancer effects of thiazolo[3,2-a]pyrimidines through their action on topoisomerase II. The findings revealed that specific derivatives caused significant cell death in A549 lung cancer cells via apoptosis. Molecular dynamics simulations confirmed stable binding interactions with the target enzyme .
相似化合物的比较
Comparison with Structurally Similar Compounds
Key Observations
Electron-Donating Groups (EDGs): Methoxy and methyl groups improve solubility but may reduce binding affinity to hydrophobic targets.
Synthetic Efficiency :
- Yields for analogous compounds range from 57–78% , with higher yields observed for EDG-substituted benzaldehydes .
- The target compound’s synthesis would likely follow the same reflux protocol in acetic anhydride/sodium acetate, though the trifluoromethyl group may require longer reaction times due to steric hindrance.
Structural Conformation :
- X-ray crystallography of the 2,4,6-trimethoxy analog reveals a flattened boat conformation in the thiazolo[3,2-a]pyrimidine ring, with a dihedral angle of 80.94° between the fused ring and benzene moiety. This puckering is critical for intermolecular interactions, such as C–H···O hydrogen bonding .
- The Z-configuration is conserved across all analogs, confirmed by NMR and X-ray data .
Table 2: Pharmacological Potential (Inferred from Evidence)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
